Synthetic Pathway Exclusivity for BCR-ABL Inhibitor Acrylamide Derivatives: Yield and Purity Benchmarks from US8426446B2
In US8426446B2, N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide serves as the nitro-precursor that, upon reduction to the corresponding aniline, is directly converted to the final acrylamide derivatives exemplified as BCR-ABL inhibitors [1]. The patent discloses a synthesis route starting from 4-methyl-3-nitrobenzoyl chloride and 3-chloro-4-fluoroaniline in dichloromethane with triethylamine, yielding the title compound as the critical intermediate [1]. While the patent does not report isolated yields for this specific intermediate, the subsequent reduction step (iron powder/ammonium chloride in ethanol-water at 70°C) proceeds from this nitro intermediate to give the amine that is then acylated to form active final compounds such as N-(3-chloro-4-fluorophenyl)-4-methyl-3-(3-(pyridin-3-yl)acrylamido)benzamide [1]. Generic substitution of this intermediate with N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide or N-(4-fluorophenyl)-4-methyl-3-nitrobenzamide would produce a structurally divergent amine that is not among the patent's exemplified final compounds, breaking the patent-protected synthetic route.
| Evidence Dimension | Synthetic intermediate identity for BCR-ABL inhibitor acrylamide series |
|---|---|
| Target Compound Data | N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide (nitro intermediate); downstream reduction yields the amine that forms final acrylamides listed in US8426446B2 |
| Comparator Or Baseline | Generic benzamide intermediates: N-(3-chloro-4-methylphenyl)-4-methyl-3-nitrobenzamide; N-(4-fluorophenyl)-4-methyl-3-nitrobenzamide |
| Quantified Difference | Qualitative: comparator intermediates are not described in US8426446B2 synthetic schemes; only the 3-chloro-4-fluoro substitution pattern appears in the patent's final compound examples [1] |
| Conditions | Synthesis described in US8426446B2 Examples; dichloromethane, triethylamine, ice-bath then room temperature overnight; subsequent Fe/NH₄Cl reduction in ethanol-water at 70°C |
Why This Matters
Procurement of this exact intermediate is mandatory for reproducing the patented BCR-ABL inhibitor synthesis; a different intermediate will not yield the patent-exemplified final compound, compromising IP compliance and SAR reproducibility.
- [1] Sun, S. et al. Acrylamide derivative and use thereof in manufacture of medicament. US Patent US8426446B2. Filed April 27, 2010, and issued April 23, 2013. https://patents.google.com/patent/US8426446B2/en. View Source
